molecular formula C9H12O3 B3057513 2-Acetyl-5-methylcyclohexane-1,3-dione CAS No. 81930-38-3

2-Acetyl-5-methylcyclohexane-1,3-dione

Cat. No. B3057513
CAS RN: 81930-38-3
M. Wt: 168.19 g/mol
InChI Key: RUOLGPCSCIUTDG-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylcyclohexane-1,3-dione, also known as 5,5-Dimethyl-1,3-cyclohexanedione or Dimedone, is an organic compound . It is a synthetic intermediate useful for pharmaceutical synthesis . It is an important starting material, exemplified in a formal synthesis of acorone .


Synthesis Analysis

The synthesis of this compound involves the use of lipase from porcine pancreas to catalyze a Robinson annulation, which forms Wieland–Miescher ketone in organic media . The reaction was conducted in various organic solvents to achieve a higher conversion rate .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. It has been reported that lipases can catalyze a Michael addition and an aldol reaction separately . These findings have inspired researchers to seek enzymes that could catalyze both a Michael addition and an aldol reaction in one-pot (Robinson annulations) .


Physical And Chemical Properties Analysis

This compound is a white to salmon powder . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Structural Analysis and Compound Formation

2-Acetyl-5-methylcyclohexane-1,3-dione, along with related compounds, has been studied for its structural properties. Iwakura, Uno, and Haga (1970) investigated the structure of cyclohexane-1,3-dione dioxime hydrochloride, suggesting it adopts the enamine form of the oxime (Iwakura, Uno, & Haga, 1970). Similarly, Narayanan et al. (1971) explored the synthesis of various compounds involving 2-methylcyclohexane-1,3-dione, indicating its utility in complex organic syntheses (Narayanan et al., 1971).

Reactions and Mechanisms

The base-induced reactions of this compound have been a subject of study to understand its reaction behavior in different conditions. Wakui, Otsuji, and Imoto (1974) analyzed how this compound reacts with sodium acetate in various solvents, contributing to the understanding of reaction mechanisms of 2-halogeno-1,3-diketones (Wakui, Otsuji, & Imoto, 1974).

Synthetic Methods and Applications

A key aspect of the research on this compound involves its synthesis and application in creating other complex molecules. For instance, Marshall et al. (1974) described an efficient synthesis method for a specific dione using 2-methylcyclohexane-1,3-dione, highlighting its role in terpenoid and steroid synthesis (Marshall et al., 1974). Schramm et al. (1993) demonstrated a novel ring enlargement process transforming cyclopentane-1,3-diones into cyclohexane-1,4-diones, showcasing innovative ways to modify the compound's structure (Schramm et al., 1993).

Electrochemical Studies

The electrochemical properties of 2-methylcyclohexane-1,3-dione, a related compound, have been studied by Sharma et al. (2014), who recorded its cyclic voltammograms at different pH levels. This research contributes to understanding the electrochemical behavior of these types of diones (Sharma et al., 2014).

Safety and Hazards

The safety data sheet for 2-Acetyl-5-methylcyclohexane-1,3-dione suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-acetyl-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLGPCSCIUTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512340
Record name 2-Acetyl-5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81930-38-3
Record name 2-Acetyl-5-methylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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